2-(メチルチオ)エチルメタクリレート

概要

説明

2-(Methylthio)ethyl methacrylate (MTEMA) is a monomer that has been explored for its unique properties and potential applications in polymer science. Its synthesis and properties offer insights into the development of polymers with specific characteristics, including stimuli responsiveness and self-assembly capabilities.

Synthesis Analysis

The synthesis of MTEMA is pivotal for its application in creating well-defined polymers. MTEMA can be polymerized using photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, highlighting its versatility under different conditions, including the presence of air. This process allows the synthesis of polymers with controlled molecular weight and distribution, demonstrating MTEMA's suitability for creating well-defined polymeric structures (Xu et al., 2017).

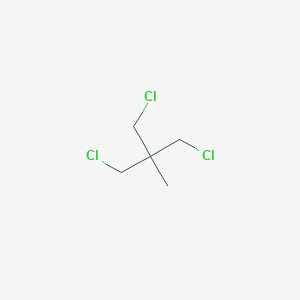

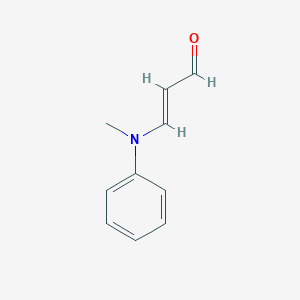

Molecular Structure Analysis

The molecular structure of methacrylate monomers like MTEMA is crucial for understanding their reactivity and properties. Studies involving X-ray diffraction and spectroscopic analyses provide detailed information on the molecular geometry, bond lengths, and angles, which are essential for designing polymers with desired physical and chemical properties (Karabacak et al., 2008).

Chemical Reactions and Properties

MTEMA's chemical reactivity is notable for its application in polymer science, particularly in the synthesis of block copolymers and its role in polymerization-induced self-assembly (PISA). Its ability to undergo controlled polymerization processes, such as RAFT, and its reactivity towards singlet oxygen highlight its potential for creating advanced polymer architectures with specific functionalities (Xu et al., 2017).

Physical Properties Analysis

The physical properties of polymers derived from MTEMA, such as solubility, thermal sensitivity, and cloud point, are influenced by the polymer's molecular structure and composition. These properties are essential for applications requiring stimuli-responsive materials. The length of the hydrophilic oligo(ethylene glycol) units in the polymer chains, for example, significantly affects the polymer's solubility and thermal behavior (Han et al., 2003).

Chemical Properties Analysis

Chemically, MTEMA-based polymers exhibit interesting behaviors, including responsiveness to environmental stimuli such as light and oxygen. The encapsulated ZnTPP within the polymer matrix and the subsequent rapid oxidation of the thioether group under visible light exposure demonstrate the polymer's potential for applications requiring controlled degradation or responsiveness to specific stimuli (Xu et al., 2017).

科学的研究の応用

重合

2-(メチルチオ)エチルメタクリレートは、ポリマーの合成に使用されます。RAFT(可逆的付加開裂連鎖移動)重合により、ポリ(2-(メチルスルフィニル)エチルメタクリレート)を生成できます。 このプロセスは、2-(メチルチオ)エチルメタクリレートの重合とそれに続くスルホキシドへの酸化を伴います .

刺激応答性

この化合物は、刺激応答性に優れたモノマーです。特定の刺激に応答するポリマーを作成するために使用できます。 たとえば、可視光にさらされると迅速に分解する高分子ナノ粒子を作成するために使用できます .

重合誘起自己集合(PISA)

2-(メチルチオ)エチルメタクリレートは、ポリ(オリゴ(エチレングリコール)メチルエーテルメタクリレート)(POEGMA)高分子鎖移動剤(マクロ-CTA)からPISAプロセスを受け、さまざまな形態の明確に定義された高分子ナノ粒子を生成できます .

一重項酸素消光

2-(メチルチオ)エチルメタクリレートの重合速度論は、空気の存在によって影響されません。これは、この化合物の単一酸素消光能力に起因しています .

N-酸化物のポリマーの合成

スルホキシドポリマーに加えて、2-(メチルチオ)エチルメタクリレートは、対応するN-酸化物のポリマーを合成するためにも使用できます .

光誘起電子/エネルギー移動

作用機序

Target of Action

2-(Methylthio)ethyl methacrylate (2-MEMA) is a monomer that is primarily used in the synthesis of polymers . The primary targets of 2-MEMA are the polymer chains where it gets incorporated during the polymerization process .

Mode of Action

The mode of action of 2-MEMA involves its incorporation into polymer chains through a process known as polymerization . During this process, the double bond in the methacrylate group of 2-MEMA opens up and forms a bond with the growing polymer chain . This results in the formation of a polymer that has the 2-(methylthio)ethyl group pendant from the polymer backbone .

Biochemical Pathways

The polymers synthesized from 2-mema can exhibit various properties depending on their structure and composition . These properties can influence the behavior of the polymers in biological systems, such as their biocompatibility, biodegradability, and ability to interact with cells and tissues .

Pharmacokinetics

The pharmacokinetics of the resulting polymers would depend on factors such as their size, chemical composition, and the presence of any functional groups .

Result of Action

The primary result of the action of 2-MEMA is the formation of polymers with specific properties conferred by the 2-(methylthio)ethyl group . These polymers can be designed to have a variety of uses, such as in the development of new materials, drug delivery systems, and biomedical devices .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

将来の方向性

The future directions of 2-(Methylthio)ethyl methacrylate research could involve further investigation into its photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Additionally, the development and discovery of macromolecular cryoprotectants could be another potential area of research .

特性

IUPAC Name |

2-methylsulfanylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGMNVSTCSILMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393393 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14216-23-0 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes MTEMA particularly interesting for material design?

A1: MTEMA's thioether group offers unique reactivity and can be utilized for stimuli-responsive materials. For example, research has shown that MTEMA can be incorporated into polymers and subsequently oxidized to form sulfoxide groups []. This oxidation process can significantly impact the polymer's properties, such as its cytotoxicity []. Additionally, the thioether group allows for polymerization-induced self-assembly (PISA) when used with specific macro-CTAs like poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) []. This process generates nanoparticles that can be disassembled upon exposure to visible light due to the oxidation of the thioether group by singlet oxygen generated by encapsulated photosensitizers like ZnTPP [].

Q2: Can MTEMA be used to create functional surfaces?

A2: Yes, MTEMA can be copolymerized with other monomers to create surfaces with tailored properties. For instance, researchers have successfully incorporated MTEMA into terpolymers containing hydrophilic and hydrophobic components []. This specific terpolymer was then used as a platform for the in-situ polymerization of phospholipids, resulting in a stable, biomimetic surface [].

Q3: Does the incorporation of MTEMA affect the electrochemical properties of polymers?

A3: Yes, incorporating MTEMA into polymers with electroactive groups like ferrocene can influence their electrochemical behavior. Studies have demonstrated that copolymers of vinylferrocene and MTEMA exhibit enhanced stability when used to modify gold electrodes compared to poly(vinylferrocene) alone []. This improved stability is attributed to the presence of the thioether groups within the copolymer structure [].

Q4: Are there applications of MTEMA in metal extraction?

A4: Yes, MTEMA-containing polymers show promise for metal extraction applications. Research has shown that poly(N-isopropylacrylamide-co-MTEMA) gels can effectively extract gold(III) ions from solutions []. The thioether groups in MTEMA play a crucial role in binding the gold ions, while the thermosensitive nature of the copolymer allows for the controlled uptake and release of the metal [].

Q5: Are there any limitations or challenges associated with using MTEMA?

A5: While MTEMA offers various advantages, some challenges need to be considered. For instance, the oxidation of the thioether group to sulfoxide, while useful for some applications, can also lead to increased cytotoxicity in certain polymers []. This highlights the need for precise control over the oxidation process to tailor the material properties for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)